Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate
Brand Name: Vulcanchem
CAS No.: 587880-27-1
VCID: VC2394221
InChI: InChI=1S/C21H27NO5/c23-14-19(24)16-26-20-11-9-17(10-12-20)6-4-5-13-22-21(25)27-15-18-7-2-1-3-8-18/h1-3,7-12,19,23-24H,4-6,13-16H2,(H,22,25)
SMILES: C1=CC=C(C=C1)COC(=O)NCCCCC2=CC=C(C=C2)OCC(CO)O
Molecular Formula: C21H27NO5
Molecular Weight: 373.4 g/mol

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate

CAS No.: 587880-27-1

Cat. No.: VC2394221

Molecular Formula: C21H27NO5

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate - 587880-27-1

Specification

CAS No. 587880-27-1
Molecular Formula C21H27NO5
Molecular Weight 373.4 g/mol
IUPAC Name benzyl N-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamate
Standard InChI InChI=1S/C21H27NO5/c23-14-19(24)16-26-20-11-9-17(10-12-20)6-4-5-13-22-21(25)27-15-18-7-2-1-3-8-18/h1-3,7-12,19,23-24H,4-6,13-16H2,(H,22,25)
Standard InChI Key YOPHBDBOOGTYRO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCCCCC2=CC=C(C=C2)OCC(CO)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCCCC2=CC=C(C=C2)OCC(CO)O

Introduction

Chemical Structure and Properties

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate (CAS No. 587880-27-1) is characterized by a complex molecular structure featuring a benzyl group, a phenyl ring, and a butylcarbamate moiety. The compound contains multiple functional groups including hydroxyl groups, an ether linkage, and a carbamate group, which contribute to its diverse chemical reactivity and biological properties .

The basic physicochemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number587880-27-1
Molecular FormulaC21H27NO5
Molecular Weight373.4 g/mol
IUPAC Namebenzyl N-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamate
InChIInChI=1S/C21H27NO5/c23-14-19(24)16-26-20-11-9-17(10-12-20)6-4-5-13-22-21(25)27-15-18-7-2-1-3-8-18/h1-3,7-12,19,23-24H,4-6,13-16H2,(H,22,25)
InChI KeyYOPHBDBOOGTYRO-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)COC(=O)NCCCCC2=CC=C(C=C2)OCC(CO)O
SolubilitySoluble in DMSO

The molecular structure consists of a benzyl group attached to a carbamate linkage, which connects to a butyl chain. This chain further links to a phenyl ring substituted with a 2,3-dihydroxypropoxy group . The presence of hydroxyl groups in the molecule provides sites for hydrogen bonding, which can influence its interactions with biological systems and other molecules.

Synthesis Methods

The synthesis of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate typically involves a multi-step process that requires precise control of reaction conditions. Based on available research data, the synthesis generally proceeds through the following key steps:

Preparation of Intermediates

The first step involves the preparation of 4-(2,3-dihydroxypropoxy)phenylbutylamine, which serves as a crucial intermediate. This intermediate is typically synthesized by reacting 4-(2,3-dihydroxypropoxy)benzaldehyde with butylamine under controlled conditions.

Formation of Carbamate Group

The second major step involves the reaction of the prepared intermediate with benzyl chloroformate to form the final product. This reaction results in the formation of the carbamate group, which is a defining feature of the target compound.

Industrial Production Methods

For large-scale production, the synthetic route is optimized through the use of:

  • Automated reactors for consistent reaction conditions

  • Precise temperature control systems

  • Efficient purification techniques including column chromatography and recrystallization

  • Quality control measures to ensure high purity

The synthesis requires attention to stereochemistry, especially regarding the 2,3-dihydroxypropoxy moiety, which contains two adjacent stereogenic centers .

Chemical Reactivity

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate can participate in various chemical reactions due to its multiple functional groups. The major reaction types include:

Oxidation Reactions

The hydroxyl groups present in the 2,3-dihydroxypropoxy moiety are susceptible to oxidation, which can lead to the formation of carbonyl compounds. Common oxidizing agents used for such transformations include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions

The compound can undergo reduction reactions, particularly at the carbamate group and potentially at the ether linkage. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed for these transformations.

Substitution Reactions

The benzyl group in the compound can be subjected to substitution reactions under appropriate conditions. These reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the transformation.

The diverse reactivity profile of this compound makes it valuable as a building block for the synthesis of more complex molecules in pharmaceutical and materials research.

Biological Activity and Mechanisms of Action

Research has revealed that Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate exhibits significant biological activities, with potential applications in various therapeutic areas.

Antioxidant Properties

Preliminary studies suggest that the compound functions as an antioxidant, with the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is likely attributed to the hydroxyl groups present in the molecule, which can donate hydrogen atoms to neutralize reactive oxygen species.

Cytotoxic Effects

Investigations into the compound's effects on cancer cell lines have demonstrated notable cytotoxic activity. The following table summarizes findings from cytotoxicity studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.95Induction of apoptosis
MCF-71.20Cell cycle arrest
A5491.50Apoptosis via mitochondrial pathway

These results indicate that the compound exhibits potent cytotoxicity against multiple cancer cell lines, with IC50 values in the low micromolar range.

Mechanism of Action

The biological effects of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate appear to be mediated through:

  • Interaction with specific enzymes or receptors, altering their activity

  • Modulation of signaling pathways involved in cell proliferation and apoptosis

  • Potential inhibition of redox-sensitive transcription factors

Flow cytometry analysis has confirmed that treatment with the compound leads to increased sub-G1 phase populations in cancer cells, which is indicative of apoptotic cell death.

Research Findings and Case Studies

Several research studies have investigated the properties and potential applications of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate, yielding valuable insights into its biological activities.

Antioxidant Efficacy Study

A comprehensive study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results demonstrated a significant reduction in DPPH radical concentration, confirming the compound's potential as an antioxidant agent. The study revealed that the compound's antioxidant activity was comparable to established antioxidants at similar concentrations.

Cancer Cell Proliferation Inhibition

Research focusing on the compound's cytotoxic effects revealed its ability to effectively inhibit cell growth and induce apoptosis in HeLa cells with an IC50 value of 0.95 µM. Further investigation through flow cytometry analysis confirmed that the compound led to increased sub-G1 phase populations, indicating apoptosis as the primary mechanism of cell death.

Structure-Activity Relationship Studies

Structure-activity relationship studies have suggested that the 2,3-dihydroxypropoxy moiety plays a crucial role in the compound's biological activity . Modifications to this group have been shown to significantly alter the compound's efficacy and selectivity toward different biological targets.

Comparison with Related Compounds

Understanding how Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate compares to structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Structurally Similar Compounds

Several compounds share structural similarities with Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate:

  • N-Cbz4-(4-hydroxyphenyl)butylamine (CAS No. 587880-25-9): This compound lacks the 2,3-dihydroxypropoxy group but maintains the core benzyl carbamate and phenylbutyl structure .

  • Benzyl (4-(4-(2,3-dihydroxypropoxy)naphthalen-1-yl)butylcarbamate: A derivative that substitutes the phenyl ring with a naphthalene ring, potentially altering its lipophilicity and receptor interactions.

  • 4-(2,3-dihydroxypropoxy)phenylbutylamine: An intermediate in the synthesis of the target compound, which lacks the benzyl carbamate group.

Distinctive Features

What distinguishes Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate from its structural analogs is its unique combination of:

  • A benzyl carbamate group that can act as a hydrogen bond acceptor

  • A flexible butyl linker providing conformational adaptability

  • A phenyl ring offering potential π-π interactions with aromatic amino acid residues in proteins

  • A 2,3-dihydroxypropoxy moiety that provides multiple sites for hydrogen bonding and potential interaction with metal ions in enzyme active sites

This unique structural arrangement contributes to the compound's specific biological activities and potential applications in drug development.

Applications in Scientific Research

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate has found applications in various research domains owing to its structural features and biological activities.

Chemistry Applications

In the field of chemistry, the compound serves as:

  • A building block for the synthesis of more complex molecules

  • A model compound for studying carbamate chemistry

  • A standard for developing new synthetic methodologies

Biological Research

The compound has been utilized in biological research for:

  • Studying antioxidant mechanisms

  • Investigating apoptotic pathways in cancer cells

  • Exploring structure-activity relationships in drug design

Pharmaceutical Research

In pharmaceutical research, the compound has shown potential in:

  • Development of antioxidant therapies

  • Cancer drug discovery programs

  • Structure-based drug design initiatives focusing on compounds with multiple functional groups

Future Research Directions

The current understanding of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate opens several avenues for future research and development.

Mechanistic Studies

Further investigations are needed to elucidate the precise molecular targets and pathways involved in the biological activity of this compound. Advanced techniques such as molecular docking studies could provide insights into its interactions at the molecular level.

Derivative Development

The development of derivatives with enhanced properties represents an important research direction. Modifications of the core structure could lead to compounds with:

  • Improved bioavailability

  • Enhanced selectivity for specific targets

  • Reduced toxicity

  • Optimized pharmacokinetic properties

Expanded Therapeutic Applications

Ongoing research continues to explore the therapeutic potential of this compound in various fields such as:

  • Oncology: Further investigation of its cytotoxic effects against different cancer types

  • Neurology: Exploration of its potential neuroprotective effects due to its antioxidant properties

  • Inflammatory disorders: Investigation of its potential anti-inflammatory effects

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